molecular formula C8H10N2O2 B3021196 Ethyl 6-Aminonicotinate CAS No. 39658-41-8

Ethyl 6-Aminonicotinate

Cat. No. B3021196
Key on ui cas rn: 39658-41-8
M. Wt: 166.18 g/mol
InChI Key: FIKVWPJKNMTBBD-UHFFFAOYSA-N
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Patent
US05294612

Procedure details

To 2-amino-5-pyridine carboxylic acid (10.1 g, 73.0 mmol) in DMF (100 ml) at room temperature under argon was added potassium carbonate (10.1 g, 73.0 mmol) followed by ethyl iodide (8.8 ml, 110.0 mmol) 15 minutes later. The reaction mixture was heated on a steam bath for 2 hours, then additional potassium carbonate (2.0 g) and ethyl iodide (4.4 ml) were added. The reaction mixture was heated on a steam bath for 60 hours, cooled to room temperature and stirred for 24 hours. The reaction mixture was warmed on a steam bath for 20 minutes, the solution was filtered and the filtrate was concentrated in vacuo. The residue was taken up in water (350 ml), the solution was chilled and the precipitate that was obtained was collected by filtration and air dried. The filtrate was extracted with chloroform (3×200 ml), the organic layers were combined, dried over anhydrous MgSO4 and the solvents were removed in vacuo. Ether was added to the residue and the solution was chilled for 24 hours. The resulting white precipitate was collected by filtration, air-dried and combined with the previously collected precipitate to afford 6.2 g (51%) of 2-amino-5-pyridinecarboxylic acid ethyl ester as a white solid.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
4.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:17](I)[CH3:18]>CN(C=O)C>[CH2:17]([O:9][C:8]([C:5]1[CH:6]=[CH:7][C:2]([NH2:1])=[N:3][CH:4]=1)=[O:10])[CH3:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
NC1=NC=C(C=C1)C(=O)O
Name
Quantity
10.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
8.8 mL
Type
reactant
Smiles
C(C)I
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4.4 mL
Type
reactant
Smiles
C(C)I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated on a steam bath for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated on a steam bath for 60 hours
Duration
60 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed on a steam bath for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
the solution was chilled
CUSTOM
Type
CUSTOM
Details
the precipitate that was obtained
FILTRATION
Type
FILTRATION
Details
was collected by filtration and air
CUSTOM
Type
CUSTOM
Details
dried
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with chloroform (3×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo
ADDITION
Type
ADDITION
Details
Ether was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
the solution was chilled for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)OC(=O)C=1C=CC(=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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